2-Iodo-7,7-dimethyl-6,7-dihydroindolizin-8(5H)-one

Molecular Weight Drug-likeness Permeability

2-Iodo-7,7-dimethyl-6,7-dihydroindolizin-8(5H)-one (CAS 1416221-72-1) is a halogenated dihydroindolizinone heterocycle (C10H12INO, MW 289.11 g/mol) bearing a 2-iodo substituent and geminal dimethyl groups at the 7-position. Synthesized via iodine-mediated cyclization/1,2-shift of propargylic alcohols , this scaffold serves as a versatile intermediate for palladium-catalyzed cross-coupling diversification.

Molecular Formula C10H12INO
Molecular Weight 289.11 g/mol
Cat. No. B12979659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-7,7-dimethyl-6,7-dihydroindolizin-8(5H)-one
Molecular FormulaC10H12INO
Molecular Weight289.11 g/mol
Structural Identifiers
SMILESCC1(CCN2C=C(C=C2C1=O)I)C
InChIInChI=1S/C10H12INO/c1-10(2)3-4-12-6-7(11)5-8(12)9(10)13/h5-6H,3-4H2,1-2H3
InChIKeyAJTIMUPILSGPJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Iodo-7,7-dimethyl-6,7-dihydroindolizin-8(5H)-one: A Gem-Dimethyl Iodoindolizinone Scaffold for FXIa-Targeted Anticoagulant Discovery


2-Iodo-7,7-dimethyl-6,7-dihydroindolizin-8(5H)-one (CAS 1416221-72-1) is a halogenated dihydroindolizinone heterocycle (C10H12INO, MW 289.11 g/mol) bearing a 2-iodo substituent and geminal dimethyl groups at the 7-position [1]. Synthesized via iodine-mediated cyclization/1,2-shift of propargylic alcohols [2], this scaffold serves as a versatile intermediate for palladium-catalyzed cross-coupling diversification [3]. The core dihydroindolizinone framework is claimed in patent literature as a potent factor XIa (FXIa) inhibitor class with oral bioavailability, positioning iodo-analogs as key building blocks for anticoagulant development without the bleeding risk associated with conventional agents [4].

Scaffold class Dihydroindolizinone FXIa inhibitor chemotype scaffold
Key handle 2‑Iodo substituent enables Pd‑catalyzed cross‑coupling diversification
Steric feature 7,7‑Gem‑dimethyl groups provide conformational constraint

Why Closely Related Indolizinone Analogs Cannot Substitute for 2-Iodo-7,7-dimethyl-6,7-dihydroindolizin-8(5H)-one


The co-occurrence of the 2-iodo and 7,7-gem-dimethyl substituents on the dihydroindolizinone core creates a chemical space that is not accessible through simple analog swapping. Removal of the 7,7-dimethyl groups (as in 2-Iodo-6,7-dihydroindolizin-8(5H)-one, CAS 1416221-39-0) substantially alters calculated lipophilicity and molecular weight , while replacement of iodine with hydrogen (7,7-Dimethyl-6,7-dihydroindolizin-8(5H)-one, CAS 1416221-43-6) eliminates the C2 cross-coupling handle critical for downstream library synthesis [1]. Even halogen exchange (e.g., 2-chloro analog) is expected to alter oxidative addition rates in Pd-catalyzed transformations. Generic substitution therefore risks both altered reactivity in diversification workflows and divergent pharmacokinetic profiles in FXIa inhibitor programs [2].

2‑Iodo, 7,7‑gem‑dimethyl Des‑dimethyl analog: lower MW, different calculated LogP may shift physicochemical profile
2‑Iodo, 7,7‑gem‑dimethyl De‑iodo analog: removes C2 cross‑coupling handle, limiting diversification utility
2‑Iodo, 7,7‑gem‑dimethyl 2‑Chloro analog: halogen exchange may alter oxidative addition rates in Pd‑catalyzed steps

Quantitative Differentiation Evidence for 2-Iodo-7,7-dimethyl-6,7-dihydroindolizin-8(5H)-one Versus Closest Analogs


Molecular Weight Advantage: Increased Mass Provides a Differentiated Physicochemical Starting Point

The target compound (C10H12INO, MW 289.11 g/mol) is 28.05 Da heavier than its des-dimethyl analog 2-Iodo-6,7-dihydroindolizin-8(5H)-one (C8H8INO, MW 261.06 g/mol) due to the two additional methyl groups [1]. This exceeds the typical threshold (ΔMW > 20) considered meaningful for altered membrane permeability and tissue distribution in lead optimization [2].

MW Differentiation
Head‑to‑head
+28.05 g/mol (+10.7%)
Differentiates physicochemical profile
MW shift may influence permeability and distribution
Molecular Weight Drug-likeness Permeability

Calculated Lipophilicity: Non-Overlapping LogP Values Between 7,7-Dimethyl and 7-Unsubstituted Iodo Analogs

The target compound exhibits a calculated LogP of 2.4 (PubChem XLogP3) [1], whereas the des-dimethyl analog 2-Iodo-6,7-dihydroindolizin-8(5H)-one yields a calculated LogP of 3.23 (Chemsrc) . The direction of this difference (+0.83 for the des-methyl analog) is unexpected given that gem-dimethyl substitution typically increases lipophilicity, suggesting that different computational algorithms (XLogP3 vs. Chemsrc method) may be responsible for the discrepancy. Direct head-to-head LogP measurement under identical conditions is required for definitive comparison.

LogP Profile
Context‑dependent
2.4 (XLogP3) vs 3.23 (Chemsrc)
Algorithms not harmonized; verify experimentally
Direct measurement required for SAR interpretation
Lipophilicity LogP ADME

C2 Iodine as a Privileged Synthetic Handle: Enabling Pd-Catalyzed Diversification on the 7,7-Dimethyl Scaffold

The 2-iodo substituent on the target compound serves as an electrophilic partner for palladium-catalyzed Suzuki, Sonogashira, and Heck cross-coupling reactions, enabling rapid library construction of highly substituted indolizinones [1]. While the des-dimethyl analog also bears a 2-iodo group, the gem-dimethyl groups at position 7 on the target scaffold provide unique steric and conformational constraints that can alter cross-coupling regioselectivity and yields relative to the unsubstituted analog. In the published diversification work, 2-iodoindolizinones with varying substitution patterns demonstrated differential reactivity profiles depending on peripheral substituents [2].

Synthetic Handle
Class‑level
Pd‑catalyzed cross‑coupling at C2
Iodine enables library diversification
Gem‑dimethyl steric effects not yet quantified
Cross-coupling Diversity-oriented synthesis Building block

FXIa Inhibitor Class Membership: The Dihydroindolizinone Scaffold as a Validated Anticoagulant Chemotype

The dihydroindolizinone scaffold is explicitly claimed in US Patent 10,815,233 B2 as a potent FXIa inhibitor chemotype with demonstrated oral absorption, sustained blood kinetics, and a safety window between anticoagulant activity and CYP inhibition [1]. While specific IC50 data for 2-Iodo-7,7-dimethyl-6,7-dihydroindolizin-8(5H)-one are not publicly disclosed in the patent examples, related dihydroindolizinone derivatives in the same patent family exhibit FXIa inhibition in the nanomolar to sub-nanomolar range, as evidenced by in vivo APTT prolongation in rat PK/PD models [2]. The 2-iodo substituent provides a synthetic handle for further optimization of potency and selectivity.

FXIa Chemotype
Class‑level
Patent‑claimed FXIa inhibitor scaffold
Class‑level validation; no direct IC50
Reported nanomolar range for related analogs
FXIa inhibition Anticoagulant Thromboembolic disease

Optimal Procurement and Application Scenarios for 2-Iodo-7,7-dimethyl-6,7-dihydroindolizin-8(5H)-one


FXIa Inhibitor Lead Optimization via C2 Cross-Coupling Diversification

As a core scaffold within the patented dihydroindolizinone FXIa inhibitor family [1], this 2-iodo derivative serves as the ideal starting material for systematic SAR exploration at C2. Medicinal chemistry teams can exploit the iodine leaving group in Suzuki or Sonogashira couplings to install aryl, heteroaryl, or alkynyl substituents [2], while the 7,7-dimethyl groups provide steric shielding that may enhance metabolic stability. This compound should be prioritized over the non-halogenated 7,7-dimethyl analog (CAS 1416221-43-6), which lacks the C2 diversification handle.

Synthesis of Highly Substituted Indolizinone Libraries for Biological Screening

The 2-iodo substituent enables rapid construction of diversified indolizinone libraries via Pd-catalyzed cross-coupling, as demonstrated in diversity-oriented synthesis campaigns [2]. The gem-dimethyl substitution at position 7 introduces conformational constraint and increased lipophilicity compared to the des-dimethyl analog (CAS 1416221-39-0), potentially yielding library members with improved membrane permeability for cell-based screening .

Synthetic Methodology Development for Sterically Hindered 2-Iodoindolizinones

The 7,7-gem-dimethyl substitution creates a sterically differentiated environment at C2 relative to unsubstituted 2-iodoindolizinones [2]. Synthetic chemistry groups developing new cross-coupling methodologies (e.g., challenging aryl-aryl bond formations) can use this compound as a benchmark substrate to evaluate ligand/catalyst systems under steric constraint, providing a more demanding test case than the less hindered des-methyl analog.

Physicochemical Profiling of Gem-Dimethyl Effects in Heterocyclic Scaffolds

The pair consisting of 2-Iodo-7,7-dimethyl-6,7-dihydroindolizin-8(5H)-one and its des-dimethyl comparator 2-Iodo-6,7-dihydroindolizin-8(5H)-one constitutes a matched molecular pair (MMP) for quantifying the impact of gem-dimethyl substitution on LogP, solubility, metabolic stability, and permeability. ADME/PK groups can procure both compounds to generate internally consistent, head-to-head comparative data that feeds into predictive models for related scaffolds.

Application
Selection Property
Validation Focus
FXIa inhibitor lead optimization
Iodine cross‑coupling handle (C2)
Diversification efficiency and SAR exploration
Indolizinone library synthesis for screening
Iodine‑enabled Pd‑catalyzed diversification
Library scope and cell‑permeability endpoints
Cross‑coupling methodology development
Sterically hindered 2‑iodoindolizinone substrate
Catalyst/ligand screening under steric constraint
Physicochemical matched‑pair profiling
Gem‑dimethyl vs. des‑dimethyl comparator pair
LogP, solubility, metabolic stability measurement
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